1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound classified under the tetrahydroquinoline family. This compound features a distinctive 3-methyl-4-nitrobenzoyl group attached to the nitrogen atom of the tetrahydroquinoline ring, giving it unique chemical properties and potential biological activities. The compound is identified by its chemical structure and molecular formula, which is significant in various scientific applications, particularly in medicinal chemistry and organic synthesis.
This compound is synthesized through specific chemical reactions involving tetrahydroquinoline derivatives. It falls under the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements. In this case, the presence of nitrogen in the ring structure classifies it as a nitrogen-containing heterocycle.
The synthesis of 1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 3-methyl-4-nitrobenzoyl chloride. The reaction is generally conducted under the following conditions:
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity while optimizing reaction conditions for cost-effectiveness and environmental sustainability.
The molecular formula for 1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is . The structural representation includes a tetrahydroquinoline core with a nitro-substituted benzoyl group. The presence of both nitrogen and oxygen atoms in its structure contributes to its reactivity and potential biological interactions.
1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline can undergo several chemical reactions:
The major products from these reactions include:
The mechanism of action for 1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its observed biological effects. The exact pathways depend on the specific biological context and targets involved.
The physical properties of 1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline include:
The chemical properties are influenced by the functional groups present:
1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several applications across various scientific fields:
This compound's diverse applications underscore its significance in both academic research and practical industrial contexts.
The molecule features a bicyclic system: a benzo-fused piperidine (tetrahydroquinoline) linked via a carbonyl group to a nitro-substituted aromatic ring. This design merges conformational flexibility with planar rigidity. Key structural attributes include:
Table 1: Key Physicochemical Properties
| Property | Value | Method/Notes |
|---|---|---|
| Molecular Weight | 296.32 g/mol | Calculated from C₁₇H₁₆N₂O₃ |
| logP | 4.0844 | Measure of lipophilicity |
| Polar Surface Area (PSA) | 66.13 Ų | Indicates hydrogen-bonding capacity |
| Rotatable Bonds | 3 | Impacts molecular flexibility |
| Ring Systems | 3 | Tetrahydroquinoline + benzoyl rings |
This compound serves as a pharmacophore precursor for bioactive molecules, particularly CRTH2 (Chemoattractant Receptor-Homologous Molecule on Th2 Cells) antagonists. Its utility arises from:
Table 2: Representative Synthetic Routes
| Starting Material | Reaction Conditions | Product Application |
|---|---|---|
| 3-Methyl-4-nitrobenzoyl chloride | Diethyl ether, base, 0°C → RT | Intermediate for CRTH2 antagonists |
| 2-Methyl-4-nitrobenzoyl chloride* | THF, Pd-catalyzed coupling | Tolvaptan (vasopressin antagonist) synthesis [6] |
*Note: Regioisomer illustrating scaffold versatility.
Table 3: Analogous Bioactive Tetrahydroquinolines
| Compound | Biological Target | Structural Variation |
|---|---|---|
| N-Cyclopropyl-N-[(2S,4R)-2-methyl-1-(pyridine-3-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide | CRTH2 antagonist | Chiral center, pyridine replacement |
| 2,6-Dimethyl-1-(4-nitrobenzoyl)-4-phenyl-1,2,3,4-tetrahydroquinoline | Screening compound (EVT-4157336) | Added methyl/phenyl groups [7] |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8